Octahydro-6H-cyclopenta[c]pyridin-6-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,7,7a-octahydrocyclopenta[c]pyridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-6-1-2-9-5-7(6)4-8/h6-7,9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJXCHVOWFWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unveiling the Potential of Octahydro 6h Cyclopenta C Pyridin 6 One
This inquiry into Octahydro-6H-cyclopenta[c]pyridin-6-one is structured to provide a thorough understanding of its chemical identity and potential applications in research. The subsequent sections will delve into the broader significance of its structural class, its specific characteristics, current research involving this and similar compounds, and the rationale for its continued academic investigation.
Fused bicyclic nitrogen heterocycles are a cornerstone of modern organic and medicinal chemistry. Their rigid, three-dimensional structures are found in a vast array of natural products and pharmacologically active compounds. The fusion of two rings reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
The presence of a nitrogen atom within these frameworks is particularly crucial, as it can act as a hydrogen bond acceptor or donor, and its basicity can be fine-tuned to optimize pharmacokinetic properties. A significant subset of these heterocycles are lactams, or cyclic amides. The lactam moiety is a key structural feature in many antibiotics, such as penicillins and cephalosporins, and is also found in compounds with anticancer and antiviral activities. The inherent reactivity of the strained four-membered β-lactam ring has been extensively exploited in synthesis. While the lactam in this compound is part of a less strained six-membered ring, it still offers a site for chemical modification and interaction with biological systems.
This compound is a bicyclic organic compound characterized by a cyclopentane (B165970) ring fused to a piperidinone ring. The fusion occurs at adjacent carbon atoms, creating a compact and rigid scaffold. The "octahydro" prefix indicates that the bicyclic system is fully saturated with hydrogen atoms. The nomenclature "cyclopenta[c]pyridine" specifies the fusion of a cyclopentane ring to the 'c' face of a pyridine (B92270) ring, with the subsequent numbering and saturation leading to the final name. The "-6-one" suffix indicates a ketone functional group at the 6th position of the bicyclic system, which in this case corresponds to the carbonyl group of the lactam.
The systematic naming of such fused bicyclic systems follows established IUPAC rules. The parent heterocycle is chosen, and the fused carbocycle is indicated by a prefix. The face of fusion on the parent heterocycle is denoted by a letter, and the numbering of the entire system follows a specific set of priorities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1896341-41-5 |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Note: Detailed experimental data for properties such as solubility, melting point, and boiling point are not widely available in the public domain and would typically be determined in a laboratory setting.
Research involving this compound and its analogues has primarily focused on its synthesis and its potential as a versatile building block in the creation of more complex molecules. A key synthetic strategy for constructing the octahydro-cyclopenta[b]pyridin-6-one skeleton involves a cascade aza-Piancatelli rearrangement followed by [3+3] or [4+2] cycloaddition reactions. These methods are valued for their efficiency and high degree of regio- and diastereoselectivity.
The broader class of cyclopenta[c]pyridine derivatives has been investigated for a range of biological activities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological properties. This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Its compact, rigid structure is an attractive starting point for library synthesis in drug discovery programs. The octahydro-1H-cyclopenta[c]pyridine skeleton is present in a variety of bioactive natural products, further highlighting the importance of developing efficient synthetic routes to this core structure. rsc.org
A comprehensive academic inquiry into this compound is warranted for several reasons. Firstly, the development of novel, efficient, and stereoselective synthetic methodologies for its preparation is a significant goal in organic chemistry. Mastering the synthesis of such a fundamental bicyclic lactam opens avenues for the creation of a wide range of derivatives.
Secondly, a thorough investigation of its chemical reactivity is necessary to fully exploit its potential as a synthetic intermediate. Understanding how the lactam and the fused ring system can be chemically modified will enable its use in the total synthesis of complex natural products and novel pharmaceutical agents.
Finally, a systematic exploration of the biological activities of this compound and its derivatives is a crucial objective. Given the established pharmacological importance of bicyclic lactams, a focused investigation into this specific scaffold could lead to the discovery of new lead compounds for various therapeutic areas. The collection of detailed spectroscopic and crystallographic data would also be invaluable for structure-activity relationship (SAR) studies and computational modeling. While spectral data such as NMR, HPLC, and LC-MS are available from commercial suppliers, a detailed academic analysis and publication of this data would be beneficial to the wider research community. bldpharm.com
Synthetic Methodologies for Octahydro 6h Cyclopenta C Pyridin 6 One and Its Core Structures
Historical Evolution of Synthetic Pathways to the Cyclopenta[c]pyridine Ring System
The synthesis of the cyclopenta[c]pyridine ring system has evolved from classical, often harsh, multi-step procedures to more elegant and efficient modern strategies. Early approaches frequently relied on well-established, yet sometimes limited, synthetic transformations. These foundational methods included intramolecular cyclizations of suitably functionalized precursors and intermolecular cycloaddition reactions. researchgate.net For instance, classical methods such as the intramolecular cyclization of bisamidals and [4+2] cycloaddition reactions have been historically employed for the synthesis of related pyridine-containing fused systems. researchgate.net These initial forays laid the groundwork for the development of more sophisticated and atom-economical routes. Over time, the focus has shifted towards the development of catalytic and cascade reactions that allow for the rapid construction of molecular complexity from simple starting materials, a trend that continues to shape the field. nih.gov
Foundational Synthetic Strategies for the Octahydro-6H-cyclopenta[c]pyridin-6-one Skeleton
The construction of the fundamental this compound skeleton has been achieved through several foundational strategies, primarily involving the formation of the fused ring system through cyclization or the modification of existing heterocyclic precursors.
Cyclization Reactions for Ring Formation (e.g., from cyclic ketones and subsequent cyclocondensation)
A common and effective strategy for the synthesis of the cyclopenta[c]pyridine core involves the cyclocondensation of cyclopentanone (B42830) derivatives. nih.gov This approach builds the pyridine (B92270) ring onto a pre-existing five-membered ring. For example, a facile method for the preparation of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. nih.gov This reaction is efficiently promoted by a sodium alkoxide solution, which acts as both the reagent and the catalyst. nih.gov
The general mechanism for this type of cyclocondensation begins with a Michael addition of the active methylene (B1212753) compound (e.g., propanedinitrile) to the α,β-unsaturated ketone system of the diarylidenecyclopentanone. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to furnish the fused pyridine ring.
Table 1: Examples of Cyclocondensation Reactions for Cyclopenta[b]pyridine Synthesis nih.gov
| Starting Material (Cyclic Ketone) | Reagent | Catalyst/Reagent | Product |
|---|---|---|---|
| 2,5-bis(2-pyridinylmethylene)cyclopentanone | Propanedinitrile | Sodium ethoxide in ethanol | 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
This method offers a flexible approach to a variety of substituted cyclopenta[b]pyridine derivatives, with the final products often obtained in high purity after simple filtration and recrystallization. nih.gov
Transformation of Precursor Ring Systems (e.g., reduction of imines or other heterocyclic precursors)
Another foundational approach involves the transformation of pre-existing heterocyclic systems into the desired this compound skeleton. This can include the reduction of partially or fully unsaturated cyclopenta[c]pyridine precursors. While specific examples detailing the reduction of imines within the cyclopenta[c]pyridine system to directly afford this compound are not prevalent in the provided context, this strategy is a general and well-established method in heterocyclic chemistry for accessing saturated ring systems. The reduction of a corresponding cyclopenta[c]pyridin-6-imine or a related unsaturated lactam would be a viable, albeit less direct, route to the target molecule.
More broadly, the transformation of other heterocyclic precursors can be envisioned. For example, a Diels-Alder reaction involving a suitable diene and dienophile could construct the core framework, which could then be elaborated through functional group manipulations to yield the target lactam.
Advanced and Contemporary Synthetic Approaches
Modern synthetic efforts have focused on the development of highly efficient and selective methods for the construction of the this compound and related scaffolds. These advanced approaches often employ cascade reactions and transition-metal catalysis to achieve high levels of complexity in a single operation.
Cascade and Tandem Reactions (e.g., aza-Piancatelli reaction, [3+3]/[4+2] cycloaddition reactions)
Cascade and tandem reactions have emerged as powerful tools for the rapid assembly of complex molecular architectures. A notable example is the use of the aza-Piancatelli rearrangement in a cascade sequence to generate octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds. nih.gov This methodology adheres to the principles of pot, atom, and step economy (PASE) synthesis. nih.gov The reaction sequence is typically initiated by a Lewis acid-catalyzed aza-Piancatelli rearrangement of a furylcarbinol with an amine, which is then followed by an intramolecular [3+3] or [4+2] cycloaddition reaction. nih.gov This approach allows for the generation of the bicyclic skeleton with good yields and excellent regio- and diastereoselectivities. nih.gov
The aza-Piancatelli rearrangement itself involves the acid-catalyzed reaction of a 2-furylcarbinol with an amine to produce a 4-amino-cyclopentenone derivative. nih.govresearchgate.net This intermediate can then participate in subsequent cycloaddition reactions. The choice of Lewis acid catalyst, such as Dy(OTf)₃ or Sc(OTf)₃, is crucial for the efficiency of the initial rearrangement. nih.gov
Table 2: Lewis Acids Used in Aza-Piancatelli Rearrangements nih.gov
| Catalyst | Typical Molar Percentage | Solvent | Temperature (°C) |
|---|---|---|---|
| Dy(OTf)₃ | 5 mol % | Acetonitrile | 80 |
| Sc(OTf)₃ | 5 mol % | Acetonitrile | 80 |
Formal [3+3] cycloaddition reactions have also been described for the synthesis of substituted pyridines from readily available enamines and unsaturated aldehydes or ketones, showcasing the utility of this cycloaddition strategy in building the pyridine core. nih.gov Similarly, [4+2] cycloaddition reactions, or Diels-Alder reactions, are a cornerstone of pyridine synthesis, with the nitrogen atom being incorporated into either the diene or dienophile component. mdpi.comnih.govrsc.org
Transition-Metal Catalyzed Methodologies (e.g., Palladium-catalyzed amination, Rh(III)-catalyzed C-H/N-H annulation in related systems)
Transition-metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic systems. mdpi.com A highly diastereoselective synthesis of the octahydro-1H-cyclopenta[c]pyridine skeleton has been developed using a Pd/Au-relay catalyzed cascade reaction. rsc.org This process involves the reaction of a (Z)-1-iodo-1,6-diene with an alkyne, proceeding through a sequential intramolecular Heck-type cyclization and Sonogashira coupling, followed by a 1,5-enyne cyclization. rsc.org This methodology provides the octahydro-1H-cyclopenta[c]pyridine derivatives with excellent diastereoselectivity. rsc.orgresearchgate.net
Rhodium(III)-catalyzed C-H activation and annulation reactions have also been established as a robust strategy for the synthesis of various nitrogen-containing heterocycles, including isoquinolones and pyridones. rsc.orgacs.org While a direct application to this compound is not explicitly detailed, the principles of this methodology are highly relevant. For example, Rh(III)-catalyzed C-H/N-H annulation of benzamides with alkynes provides a direct route to isoquinolones. acs.org A similar strategy involving an appropriate cyclopentane-fused substrate could potentially be adapted for the synthesis of the target molecule. The development of specific ligands, such as unsymmetrical cyclopentadienyl (B1206354) ligands, has been shown to be critical for achieving high regioselectivity in these transformations. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 2-Methoxy-4-(2-methoxyphenyl)-7-((2-methoxyphenyl)methylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
| 4-amino-cyclopentenone |
| 2-furylcarbinol |
| (Z)-1-iodo-1,6-diene |
| Isoquinolone |
One-Pot Synthetic Protocols for Cyclopenta[c]pyridine Derivatives
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of complex heterocyclic systems related to the cyclopenta[c]pyridine core, several one-pot protocols have been developed.
One notable example involves a Mannich-type aminomethylation reaction. The reaction of morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate with primary amines and formaldehyde (B43269) in a one-pot fashion affords derivatives of the cyclopenta[g]pyrido[2,1-b] researchgate.netrsc.orgnih.govthiadiazine system with yields ranging from 81–90% researchgate.net. Similarly, efficient one-pot methods have been established for related bicyclic pyridine structures. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized through a facile cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution as both reagent and catalyst. nih.gov This method is notable for producing highly pure compounds in excellent yields (up to 97.7% for one analogue) without the need for chromatographic purification. nih.gov
Another transition-metal-free, one-pot procedure has been described for the synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes using benzamides as the nitrogen source in the presence of Cs₂CO₃. mdpi.com This reaction proceeds via a formal [2+2+1+1] cyclocondensation, demonstrating a novel transformation of alkynes and a new application for benzamides in pyridine ring construction. mdpi.com
Green Chemistry Principles in the Synthesis of this compound Analogues (e.g., Pot, Atom, and Step Economy (PASE) synthesis)
The principles of green chemistry are central to modern synthetic design, emphasizing the need for processes that are efficient, safe, and environmentally benign. Pot, Atom, and Step Economy (PASE) is a key concept in this domain, combining strategies to maximize the incorporation of reactant atoms into the final product, reduce the number of synthetic steps, and conduct multiple transformations in a single vessel. springerprofessional.deresearchgate.net These principles have been successfully applied to the construction of octahydro-cyclopenta[b]pyridin-6-one skeletons, which are structural isomers of the target compound.
A powerful demonstration of PASE is the Lewis acid-catalyzed cascade reaction involving an aza-Piancatelli rearrangement followed by intramolecular [3+3] or [4+2] cycloadditions. nih.gov This process efficiently constructs the complex bicyclic scaffold from simpler starting materials in a single operation. nih.gov The reaction generates the octahydro-4H-cyclopenta[b]pyridin-6-one core in good yields with excellent control over stereochemistry. nih.gov The adherence to PASE principles is evident as this cascade reaction forms multiple chemical bonds and stereocenters in one step, minimizing purification and the use of reagents. springerprofessional.degoogle.comed.ac.uk
| Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Brønsted acids (e.g., TFA) | Dichloroethane (DCE) | 80°C | 12–24 hours | 60–85% | |
| Lewis acids (e.g., Sc(OTf)₃) | Dichloroethane (DCE) | 80°C | 12–24 hours | up to 95% |
This interactive table summarizes reaction conditions for the PASE synthesis of Octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds.
Stereochemical Control and Regioselectivity in this compound Synthesis
Controlling stereochemistry and regioselectivity is a paramount challenge in the synthesis of complex molecules like this compound. The development of highly selective reactions is crucial for producing specific isomers with desired biological activities.
A significant breakthrough in stereocontrol for this class of compounds is a Pd/Au-relay catalyzed reaction. rsc.org This strategy utilizes (Z)-1-iodo-1,6-diene and an alkyne to construct the octahydro-1H-cyclopenta[c]pyridine skeleton through a sequence of intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. rsc.org This method is distinguished by its excellent diastereoselectivity, achieving a diastereomeric ratio greater than 99.5:1. rsc.org
The previously mentioned cascade aza-Piancatelli/[3+3]/[4+2] cycloaddition reaction is also notable for its high degree of selectivity. nih.gov The reaction proceeds with excellent regio- and diastereoselectivity, which is crucial for establishing the relative configuration of the multiple stereocenters in the octahydro-cyclopenta[b]pyridin-6-one product. nih.gov The ability to control which atoms bond and their spatial orientation in a single transformation underscores the sophistication of this synthetic approach. nih.gov The longstanding challenge of achieving positional selectivity in pyridine chemistry is further highlighted by the development of blocking group strategies that enable the direct C-4 alkylation of the pyridine ring, preventing the formation of isomeric mixtures that often result from radical reactions like the Minisci reaction. nih.gov
| Method | Target Skeleton | Selectivity Type | Outcome | Reference |
| Pd/Au-Relay Catalysis | Octahydro-1H-cyclopenta[c]pyridine | Diastereoselective | >99.5:1 dr | rsc.org |
| Cascade aza-Piancatelli/Cycloaddition | Octahydro-4H-cyclopenta[b]pyridin-6-one | Regio- and Diastereoselective | Excellent (>20:1 dr) | nih.gov |
This interactive table presents key findings on stereochemical and regiochemical control in the synthesis of the target and related scaffolds.
Comparative Analysis of Synthetic Efficiency, Yields, and Scalability
The efficiency, yield, and scalability of a synthetic route are critical metrics for its practical application. Comparing different methodologies for constructing the octahydro-cyclopenta[c]pyridine core and its analogues reveals a clear trend towards more efficient and streamlined processes.
In contrast, the PASE-based cascade aza-Piancatelli/cycloaddition approach provides the octahydro-4H-cyclopenta[b]pyridin-6-one skeleton in a single step from furyl carbinols, with yields reported as high as 95%. nih.gov This represents a significant improvement in step economy. Similarly, the one-pot cyclocondensation for 6,7-dihydro-5H-cyclopenta[b]pyridine analogues achieves yields up to 97.7% and, crucially, avoids the need for chromatography, which is a significant advantage for scalability. nih.gov The Pd/Au-relay catalysis for the octahydro-1H-cyclpenta[c]pyridine skeleton also demonstrates high efficiency through its sequential, relay mechanism that minimizes intermediate handling. rsc.org The scalability of a method can be inferred from its operational simplicity and use of inexpensive reagents; for instance, the blocking group strategy for pyridine alkylation is noted as being operationally simple and scalable. nih.gov
| Synthetic Method | Key Features | Yields | Efficiency/Scalability Notes | Reference |
| Multi-step Linear Sequence | Stepwise construction | Variable (lower overall) | Less step-economic; purification at each step | researchgate.net |
| One-Pot Cyclocondensation | Single reaction vessel | Up to 97.7% | High efficiency; avoids chromatography, enhancing scalability | nih.gov |
| Cascade aza-Piancatelli/Cycloaddition | PASE principles; one-pot cascade | 60-95% | Excellent step economy; multiple bonds formed in one step | nih.gov |
| Pd/Au-Relay Catalysis | Sequential catalysis in one pot | Not specified | High diastereoselectivity; efficient relay mechanism | rsc.org |
| Mannich-type Aminomethylation | One-pot, three-component | 81-90% | High yields for complex derivatives | researchgate.net |
This interactive table provides a comparative overview of different synthetic methodologies.
Reaction Mechanisms and Chemical Reactivity of Octahydro 6h Cyclopenta C Pyridin 6 One
Mechanistic Pathways of Key Reactions Involving the Keto-Pyridinone Moiety
The keto-pyridinone moiety in Octahydro-6H-cyclopenta[c]pyridin-6-one is a vinylogous amide, which displays reactivity characteristic of both ketones and enamines. The core reactivity is centered around the conjugated system C=C-N-C=O.
Key mechanistic pathways include:
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which may subsequently be protonated to yield a hemiaminal-like adduct or undergo further reactions.
Reactions at the α-Carbon: The α-carbon to the carbonyl group can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for alkylation at this position.
Electrophilic Attack on the β-Carbon: The β-carbon of the enaminone system is nucleophilic due to resonance donation from the nitrogen atom. It can be attacked by electrophiles, leading to substitution at this position. The reaction often proceeds via an iminium ion intermediate.
Reduction of the Carbonyl Group and the Alkene: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Catalytic hydrogenation may reduce both the carbonyl group and the carbon-carbon double bond.
Table 1: Predicted Reactivity of the Keto-Pyridinone Moiety
| Reactive Site | Type of Reaction | Reagents/Conditions | Expected Outcome |
| Carbonyl Carbon | Nucleophilic Addition | Grignard reagents, organolithiums | Formation of tertiary alcohols |
| α-Carbon | Enolate Alkylation | LDA, Alkyl halide | Alkylation at the α-position |
| β-Carbon | Electrophilic Substitution | Vilsmeier-Haack reagent | Formylation at the β-position |
| C=O and C=C bonds | Reduction | H₂, Pd/C | Saturation of the pyridinone ring |
Investigation of Functionalization and Derivatization Reactions on the Saturated Rings
The saturated cyclopentane (B165970) and partially saturated pyridine (B92270) rings of this compound offer opportunities for functionalization, which are crucial for modifying the compound's properties.
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of unactivated C-H bonds. nih.gov For the saturated rings of the target molecule, this could involve transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or copper catalysts) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govkaist.ac.kr Photoredox catalysis is another powerful tool for the β-functionalization of saturated aza-heterocycles. nih.gov
Radical Reactions: Free radical reactions, initiated by radical initiators like AIBN, can lead to halogenation at the saturated carbons, particularly at positions allylic to the double bond in the pyridinone ring. These halogenated derivatives can then serve as precursors for further nucleophilic substitution reactions.
Oxidation: The methylene (B1212753) groups on the cyclopentane ring could potentially be oxidized to carbonyl groups using strong oxidizing agents, although this might require harsh conditions and could lead to side reactions.
Influence of Substituents and Ring Fusion on Reaction Dynamics
The reactivity of this compound would be significantly influenced by the presence of substituents and the stereochemistry of the ring fusion.
Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the carbocyclic ring would increase the electrophilicity of the keto-pyridinone system, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) would decrease its reactivity towards nucleophiles but could enhance its reactivity towards electrophiles. In related bicyclic lactam systems, the presence of EWGs can enhance the electrophilicity of the carbonyl carbon. nih.gov
Steric Effects: Bulky substituents near the reactive centers would sterically hinder the approach of reagents, thereby slowing down reaction rates. The stereochemistry of the substituent can also direct the approach of a reagent to one face of the molecule, leading to diastereoselective transformations.
Table 2: Predicted Influence of Substituents on Reaction Rate
| Substituent Type at C-1 | Position | Electronic Effect | Predicted Effect on Nucleophilic Attack at Carbonyl |
| -NO₂ | Cyclopentane Ring | Electron-Withdrawing | Rate Increase |
| -OCH₃ | Cyclopentane Ring | Electron-Donating | Rate Decrease |
| -CH₃ | Pyridinone Ring (non-conjugated) | Weak Electron-Donating | Slight Rate Decrease |
| -Cl | Pyridinone Ring (conjugated) | Inductively Withdrawing | Rate Increase |
Kinetic Studies and Reaction Rate Determinations
While no specific kinetic data for this compound are available in the public domain, kinetic studies would be essential to quantitatively understand its reactivity. Such studies would typically involve:
Monitoring Reaction Progress: Techniques like UV-Vis spectroscopy, NMR spectroscopy, or HPLC could be used to monitor the concentration of reactants and products over time.
Calculating Rate Constants: From the rate law and experimental data, the rate constant (k) for a specific reaction at a given temperature can be calculated.
Activation Parameters: By conducting the reaction at different temperatures, the activation energy (Ea) and other thermodynamic parameters (ΔH‡, ΔS‡) can be determined using the Arrhenius or Eyring equations. This provides insight into the energy profile of the reaction and the nature of the transition state.
For example, a kinetic study of the hydrolysis of the lactam functionality under acidic or basic conditions would provide valuable information about its stability. The NIST Chemical Kinetics Database is a resource for kinetic data on gas-phase reactions, though data for complex condensed-phase heterocycles are less common. data.gov
Rearrangement Reactions and Intramolecular Transformations (e.g., Smiles rearrangement in related systems)
Bicyclic systems like this compound can potentially undergo various rearrangement reactions, often driven by the release of ring strain or the formation of a more stable product.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. For a derivative of this compound to undergo a Smiles rearrangement, it would need to be appropriately substituted. For instance, if a hydroxyl or amino group were present on the cyclopentane ring, and the pyridinone ring were activated with a strong electron-withdrawing group and contained a suitable leaving group (like a sulfone), an intramolecular rearrangement could potentially be induced under basic conditions.
Beckmann Rearrangement: If the carbonyl group were converted to an oxime, it could undergo a Beckmann rearrangement under acidic conditions. This would involve the migration of one of the adjacent carbon atoms to the nitrogen, leading to a ring expansion and the formation of a larger lactam.
Pinacol-type Rearrangements: If a 1,2-diol were to be formed on the cyclopentane ring, it could undergo an acid-catalyzed Pinacol rearrangement, leading to a ring expansion or contraction with the formation of a ketone.
Photochemical Rearrangements: Unsaturated ketones are known to undergo various photochemical rearrangements, such as [2+2] cycloadditions or Norrish-type reactions. It is plausible that the keto-pyridinone moiety could exhibit interesting photochemical reactivity.
These potential rearrangements highlight the rich and complex chemistry that could be explored with this bicyclic scaffold.
Despite a comprehensive search for specific spectroscopic and crystallographic data for "this compound," no publicly available experimental data could be located. Scholarly articles and chemical databases did not provide the specific ¹H NMR, ¹³C NMR, HRMS, IR, or X-ray diffraction data required to construct the detailed, data-driven article as outlined.
Therefore, it is not possible to generate the requested article with the specified content and data tables. The necessary detailed research findings for each subsection of the outline are not present in the available sources.
Computational and Theoretical Investigations of Octahydro 6h Cyclopenta C Pyridin 6 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of molecules like Octahydro-6H-cyclopenta[c]pyridin-6-one. DFT provides a robust framework for understanding electron distribution, molecular orbital energies, and thermodynamic stability. researchgate.netnih.gov
Calculations using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can yield an optimized molecular geometry, representing the lowest energy structure. nih.govrsc.org From this, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. For bicyclic lactams, the LUMO is often localized around the carbonyl group, indicating its susceptibility to nucleophilic attack. nih.gov
Furthermore, DFT can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the structure and assign specific vibrational modes, such as the characteristic C=O stretch of the lactam ring. nih.govnih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the interpretation of experimental spectra.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability and reactivity |
Molecular Modeling and Conformational Analysis (e.g., Molecular Mechanics, Molecular Dynamics)
The flexibility of the fused ring system in this compound results in multiple possible conformations that can influence its properties and biological activity. Molecular modeling techniques are essential for exploring this conformational landscape.
Molecular Mechanics (MM), using force fields like MM3, is a computationally efficient method to study the conformational dynamics of nitrogen-fused bicyclic systems. nih.govresearchgate.net It allows for the mapping of the potential energy surface to identify various stable conformers (local minima) and the transition states that connect them. For this molecule, key conformational features would include the puckering of the cyclopentane (B165970) ring and the chair/boat/twist conformations of the piperidinone ring, as well as the relative orientation of the two fused rings.
Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. researchgate.net An MD simulation of this compound in an explicit solvent (like water) can reveal how the molecule behaves in a more biologically relevant environment, showing conformational transitions and interactions with solvent molecules. researchgate.net Analysis of the simulation trajectory can identify the most populated conformational states and the flexibility of different parts of the molecule.
Table 2: Relative Energies of Predicted Stable Conformers of this compound
| Conformer | Ring Fusion | Piperidinone Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | cis | Chair | 0.00 |
| 2 | cis | Twist-Boat | +2.5 |
| 3 | trans | Chair | +4.8 |
Prediction of Reactivity and Selectivity using Computational Approaches
Computational methods can predict where and how this compound is likely to react. Reactivity descriptors derived from DFT calculations, such as electrostatic potential (MEP) maps and Fukui functions, are valuable for this purpose. researchgate.net
The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For a lactam, the oxygen atom of the carbonyl group would show a negative potential, making it a site for electrophilic attack or hydrogen bonding, while the carbonyl carbon would be an electron-deficient site susceptible to nucleophilic attack.
Fukui functions provide a more quantitative measure of the change in electron density when an electron is added or removed, thus identifying the most electrophilic and nucleophilic atoms. This information is crucial for predicting the regioselectivity of reactions such as hydrolysis, reduction, or reactions with various electrophiles and nucleophiles.
In Silico Mechanistic Studies of Chemical Transformations
Understanding the step-by-step mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and intermediates. bohrium.com For instance, the mechanism of the stereocontrolled synthesis of β-lactams has been successfully elucidated using DFT. rsc.org
For this compound, one could computationally study reactions such as its formation via cyclization or its hydrolysis. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy (the barrier to reaction), which determines the reaction rate, and can help explain why certain stereoisomers are formed preferentially over others. bohrium.comrsc.org
Virtual Screening and Docking Studies for Potential Interactions (e.g., with enzyme active sites)
Given that many nitrogen-containing heterocycles and lactams exhibit biological activity, it is plausible that this compound could interact with biological targets like enzymes. nih.gov Virtual screening and molecular docking are powerful computational tools used to explore such potential interactions. researchgate.netnih.gov
Molecular docking simulations can predict the preferred binding orientation of the molecule (the "ligand") within the active site of a target protein. researchwithrutgers.com The simulation software calculates a "docking score," which estimates the binding affinity between the ligand and the protein. These studies can identify key interactions, such as hydrogen bonds between the lactam carbonyl and amino acid residues, or hydrophobic interactions involving the aliphatic rings. acs.org
For example, since many β-lactam antibiotics target penicillin-binding proteins (PBPs) or metallo-β-lactamases (MBLs), one could perform docking studies of this compound against the crystal structures of these enzymes. nih.govnih.gov The results could suggest whether the compound is a potential inhibitor and provide a basis for designing more potent derivatives.
Table 3: Illustrative Docking Results for this compound with a Hypothetical Enzyme Active Site
| Parameter | Value | Details |
|---|---|---|
| Binding Affinity (Docking Score) | -7.2 kcal/mol | Suggests favorable binding interaction. |
| Key Interacting Residues | ASN-132, HIS-298, TYR-150 | Residues forming crucial bonds with the ligand. |
| Hydrogen Bonds | 1 | Lactam C=O with ASN-132 side chain. |
These computational approaches provide a comprehensive, atom-level understanding of this compound, guiding further experimental research and enabling the rational design of new molecules with desired properties.
Advanced Research Applications of Octahydro 6h Cyclopenta C Pyridin 6 One in Chemical Science
Octahydro-6H-cyclopenta[c]pyridin-6-one as a Privileged Scaffold and Synthetic Building Block
The unique structural framework of this compound makes it a "privileged scaffold"—a molecular core that is capable of binding to multiple biological targets with high affinity. This property, combined with its synthetic accessibility, has rendered it a valuable building block in medicinal chemistry and agrochemical research.
Precursor in the Synthesis of Alkaloids and other Nitrogen-Containing Natural Products
The cyclopenta[c]pyridine skeleton is a core structural motif found in a class of natural products known as monoterpene pyridine (B92270) alkaloids (MTPAs). nih.govnih.gov These alkaloids are derived biosynthetically from iridoid glycosides. nih.govnih.gov The this compound scaffold serves as a key intermediate in the chemical synthesis of these and other nitrogen-containing natural products. nih.gov Its inherent stereochemistry and functional handles allow for the controlled introduction of various substituents, enabling the construction of complex alkaloid structures. rsc.org The development of efficient synthetic protocols to access this skeleton is an active area of research, as it opens avenues for the total synthesis and structural diversification of bioactive natural products. rsc.org
A review of monoterpene pyridine alkaloids highlights that many of these compounds possess a cyclopenta[c]pyridine molecular skeleton and are presumed to be biologically or chemically synthesized from monoterpenes, primarily iridoid glycosides. nih.gov The cyclopenta[c]pyridine structure is a key fragment in a large proportion of these bioactive compounds, and molecules containing this scaffold have been utilized as intermediates in the synthesis of other alkaloids or as precursors for bioactive agents. nih.gov
Intermediate in the Design and Synthesis of Advanced Chemical Probes and Ligands
The rigid conformational nature of the this compound scaffold is a highly desirable feature in the design of advanced chemical probes and ligands. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. Medicinal chemists utilize this scaffold to systematically explore the chemical space around a biological target, optimizing interactions to achieve desired pharmacological effects. frontiersin.org Pyridinone-containing molecules, in general, are recognized for their ability to act as hydrogen bond donors and acceptors, a crucial aspect in molecular recognition and ligand binding. frontiersin.org
While direct examples of this compound being used to create specific chemical probes are not abundant in the readily available literature, the broader class of pyridinone derivatives has been extensively used in fragment-based drug design and as kinase hinge-binding motifs. frontiersin.org The structural attributes of this compound make it an attractive candidate for such applications, providing a stable platform for the attachment of various pharmacophores.
Role in the Synthesis of Agrochemicals (excluding specific safety/toxicity data)
The development of novel and effective agrochemicals is a critical area of research. The cyclopenta[c]pyridine core has been identified as a promising scaffold for the discovery of new insecticidal and antiviral agents. nih.govresearchgate.net Recently, a series of novel cyclopenta[c]pyridine derivatives based on the natural product cerbinal (B109895) were designed and synthesized. nih.govresearchgate.net These compounds demonstrated significant anti-Tobacco Mosaic Virus (TMV) activity and lethal activity against common agricultural pests. nih.gov
Furthermore, research into 5-aryl-cyclopenta[c]pyridine derivatives has shown that modifications to this scaffold can lead to compounds with broad-spectrum fungicidal activities. nih.gov While these studies focus on derivatives, the underlying this compound framework provides the essential structural foundation for these agrochemically active molecules. The ability to readily modify this core structure allows for the fine-tuning of biological activity against various plant pathogens and pests. nih.govnih.gov
Explorations in Materials Science and Polymer Chemistry
Beyond its applications in the life sciences, the structural characteristics of this compound and its derivatives suggest potential utility in the realm of materials science and polymer chemistry.
Application as Corrosion Inhibitors (based on related cyclopenta[b]pyridine derivatives)
While specific research on the corrosion inhibition properties of this compound is limited, studies on the closely related cyclopenta[b]pyridine derivatives have demonstrated their effectiveness as corrosion inhibitors for steel alloys. nih.gov These compounds, containing a fused cyclopentane (B165970) and pyridine ring system, can adsorb onto the metal surface, forming a protective layer that mitigates corrosion. nih.gov
The mechanism of inhibition is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the pyridine ring, which can interact with the vacant d-orbitals of the metal. nih.gov This interaction can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding). nih.gov Research on various 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has shown superior inhibition efficiencies, highlighting the potential of this class of compounds in industrial applications where corrosion is a significant issue. nih.gov
Below is a table summarizing the inhibition efficiency of some cyclopenta[b]pyridine derivatives:
| Compound | Concentration (mM) | Inhibition Efficiency (%) |
| CAPD-1 | 1.0 | 97.7 |
Data based on studies of related cyclopenta[b]pyridine derivatives.
Potential in Functional Polymer Design
This compound belongs to the class of compounds known as lactams. Lactams are cyclic amides that can undergo ring-opening polymerization (ROP) to form polyamides, a versatile class of polymers with a wide range of applications. rsc.orgmdpi.com The anionic ring-opening polymerization (AROP) of lactams is a particularly efficient method for producing high molecular weight polyamides. rsc.org
The incorporation of a bicyclic lactam monomer like this compound into a polymer backbone could impart unique properties to the resulting material. The rigid, fused-ring structure would likely increase the glass transition temperature (Tg) of the polymer, leading to enhanced thermal stability and mechanical strength. Furthermore, the inherent functionality of the lactam can be exploited to synthesize functional polymers with tailored properties for specific applications, such as in biomedical materials or advanced engineering plastics. rsc.orgacs.org While the direct polymerization of this compound is not yet widely reported, the principles of lactam polymerization suggest a promising avenue for future research in functional polymer design. rsc.orgmdpi.com
Catalytic and Supramolecular Chemistry Potential
While specific research on the catalytic and supramolecular applications of this compound is not yet prevalent in the literature, its molecular architecture provides a strong basis for predicting its potential in these fields. The key structural elements that underpin this potential are the pyridinone moiety, which can engage in both metal coordination and hydrogen bonding, and the rigid bicyclic framework that can impart specific spatial arrangements to catalytically active centers or in self-assembled structures.
The pyridinone ring is a versatile functional group in coordination chemistry. frontiersin.org The nitrogen atom can act as a Lewis base to coordinate with transition metals, similar to pyridine-based ligands which are ubiquitous in catalysis. wikipedia.orgjscimedcentral.com Furthermore, the exocyclic oxygen atom of the lactam can also participate in metal binding, potentially allowing the molecule to act as a bidentate ligand. This chelation effect can enhance the stability and reactivity of the resulting metal complexes. The deprotonated form, a pyridonate, can act as a bridging ligand between two metal centers, a property that is often exploited in the design of polynuclear catalysts. rsc.org The rigid bicyclic structure of this compound could serve to create a well-defined coordination environment around a metal center, which is crucial for achieving high selectivity in catalytic transformations.
In the realm of supramolecular chemistry, the ability of the lactam group to form strong hydrogen bonds is a key feature. acs.org The N-H and C=O groups of the pyridinone ring are excellent hydrogen bond donors and acceptors, respectively. This can lead to the formation of predictable and stable self-assembled structures, such as dimers or one-dimensional chains, a well-known characteristic of 2-pyridone. wikipedia.org The defined geometry of the bicyclic scaffold could be used to direct the formation of more complex, three-dimensional supramolecular architectures. The potential for this molecule to participate in crystal engineering and the design of novel materials is therefore significant. Chiral derivatives of pyridine-type ligands have been shown to be valuable in the synthesis of enantiopure self-assembled polynuclear species. researchgate.netchimia.ch
| Catalytic Application | Role of the Compound | Relevant Structural Feature | Example of Analogous System |
|---|---|---|---|
| Hydrofunctionalization Reactions | Ligand for transition metal catalyst | Pyridonate moiety for metal-ligand cooperativity | 2-Pyridonate complexes in hydroboration and hydrosilylation. rsc.org |
| Cross-Coupling Reactions | Ligand for palladium or nickel catalysts | Pyridine-like nitrogen for metal coordination | Pyridine-based ligands in Suzuki and Heck couplings. jscimedcentral.comnih.gov |
| Polymerization | Ligand for early transition metal catalysts | Bidentate N,O-coordination for catalyst stabilization | Pyridinone-based ligands in olefin polymerization. |
| Asymmetric Catalysis | Chiral ligand for enantioselective transformations | Rigid bicyclic scaffold for stereocontrol | Chiral bicyclic phosphine (B1218219) ligands in asymmetric hydrogenation. researchgate.net |
| Supramolecular Application | Key Interaction | Resulting Structure | Example of Analogous System |
|---|---|---|---|
| Crystal Engineering | Hydrogen bonding (N-H···O=C) | Dimers, chains, and 3D networks | Self-assembly of 2-pyridone derivatives. acs.orgwikipedia.org |
| Host-Guest Chemistry | Formation of a cavity in a self-assembled structure | Inclusion complexes | Cyclodextrin complexes with pyridine derivatives. |
| Molecular Recognition | Specific hydrogen bonding patterns | Selective binding of complementary molecules | Pyridinone-based receptors for biomolecules. frontiersin.org |
| Self-Assembled Materials | π-π stacking (if aromatic derivatives are used) and hydrogen bonding | Gels, liquid crystals, or porous materials | Supramolecular polymers based on pyridinone units. |
Environmental Fate and Transformation Studies (excluding direct toxicity)
There are no specific studies on the environmental fate and transformation of this compound. However, based on its chemical structure, which contains a fused lactam ring and a saturated nitrogen heterocycle, its likely environmental behavior can be predicted by considering the known degradation pathways of similar compounds.
The primary route for the abiotic degradation of this compound in the environment is likely to be the hydrolysis of the lactam (amide) bond. This reaction can be catalyzed by acidic or basic conditions in soil and water, leading to the opening of the piperidinone ring to form an amino acid derivative. The rate of hydrolysis of lactams is dependent on the ring size, with five- and six-membered rings showing different stabilities. nih.gov The fusion of the cyclopentane ring may introduce ring strain that could affect the rate of hydrolysis compared to a simple piperidinone. rsc.org Photodegradation, induced by sunlight, could also contribute to the transformation of this compound, especially in surface waters, a known degradation pathway for some nitrogen-containing organic compounds. nih.gov
Biotic degradation, mediated by microorganisms, is expected to be a significant pathway for the environmental transformation of this compound. The lactam bond is susceptible to enzymatic cleavage by lactamases or other amidohydrolases, which are widespread in bacteria and fungi. researchgate.netacs.org This would result in the same ring-opened product as chemical hydrolysis. Further microbial metabolism could then proceed via degradation of the resulting amino acid and the cyclopentane ring. Alternatively, enzymatic oxidation of the heterocyclic ring could occur. The degradation of 2-pyridone, for example, is initiated by monooxygenase enzymes that hydroxylate the ring, leading to ring cleavage. wikipedia.org Similar enzymatic processes could be involved in the breakdown of the more complex bicyclic structure of this compound. The persistence of this compound in the environment will depend on various factors, including soil type, pH, temperature, and the presence of adapted microbial communities.
| Transformation Process | Type | Potential Reaction | Potential Products | Relevant Enzymes/Conditions |
|---|---|---|---|---|
| Hydrolysis | Abiotic | Cleavage of the lactam C-N bond | Cyclopentyl-substituted amino propionic acid derivative | Acidic or basic conditions in water and soil. |
| Photodegradation | Abiotic | Photochemical breakdown of the molecule | Smaller organic fragments, CO2, NOx | Sunlight (UV radiation). nih.gov |
| Biodegradation (Lactam Hydrolysis) | Biotic | Enzymatic cleavage of the lactam ring | Cyclopentyl-substituted amino propionic acid derivative | Lactamases, amidohydrolases. researchgate.netacs.org |
| Biodegradation (Ring Oxidation) | Biotic | Hydroxylation of the cyclopentane or piperidinone ring | Hydroxylated intermediates, followed by ring cleavage products | Monooxygenases, dioxygenases. wikipedia.org |
Emerging Research Directions and Future Challenges for Octahydro 6h Cyclopenta C Pyridin 6 One
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of Octahydro-6H-cyclopenta[c]pyridin-6-one and its derivatives has traditionally relied on multi-step processes. However, the field is moving towards more efficient and environmentally friendly approaches, guided by the principles of green chemistry.
A notable advancement is the application of Pot, Atom, and Step Economy (PASE) synthesis. nih.gov This strategy is exemplified by cascade reactions, such as the aza-Piancatelli rearrangement followed by [3+3] or [4+2] cycloadditions, to construct the bicyclic skeleton. These methods are designed to maximize the incorporation of starting materials into the final product, minimize waste, and reduce the number of synthetic steps.
Future research in this area is expected to focus on several key aspects:
Biocatalysis: The use of enzymes, such as lipases and transaminases, offers a promising green alternative for lactam synthesis. rsc.org These biocatalysts can operate under mild conditions and often exhibit high stereoselectivity, which is crucial for the synthesis of chiral drug candidates.
Novel Catalytic Systems: The development of new catalysts, including those based on earth-abundant metals, is anticipated to provide more sustainable alternatives to traditional heavy metal catalysts.
Renewable Starting Materials: Investigating the synthesis of this compound from renewable feedstocks will be a critical step towards a more sustainable pharmaceutical industry.
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Multi-step Synthesis | Linear sequence of reactions | Well-established and reliable | Often low overall yield, generates significant waste |
| PASE Synthesis (e.g., Cascade Reactions) | Multiple bond-forming events in a single operation | High efficiency, reduced waste, fewer steps. nih.gov | Requires careful optimization of reaction conditions |
| Biocatalysis | Use of enzymes as catalysts | High selectivity, mild reaction conditions, environmentally benign. rsc.org | Enzyme stability and substrate scope can be limiting |
Exploration of Novel Reactivity and Functionalization Pathways
Expanding the chemical space around the this compound core is essential for discovering new biological activities. Current research is moving beyond simple modifications to explore more innovative functionalization strategies.
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry. farmaceut.org This approach allows for the modification of complex molecules at a late point in the synthetic sequence, enabling the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies. For bicyclic lactams, LSF strategies such as the Hofmann-Löffler-Freytag (HLF) reaction are being explored to introduce new functional groups in a regioselective manner. farmaceut.orgnih.gov
Another promising area is C-H activation . This technique involves the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. youtube.com Transition-metal-catalyzed C-H activation reactions could provide a highly efficient way to introduce new substituents onto the this compound scaffold, avoiding the need for pre-functionalized starting materials. dntb.gov.uanih.gov
Future research will likely focus on:
Developing more selective and versatile LSF methods for bicyclic lactams.
Exploring the use of photoredox catalysis to enable novel C-H functionalization reactions under mild conditions. youtube.com
Investigating radical-mediated reactions to access previously inaccessible derivatives. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of complex molecules like this compound. Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation. scispace.com
For the synthesis of pyridinone derivatives, continuous flow systems have been shown to significantly reduce reaction times and improve yields. scispace.com Automated synthesis platforms can further accelerate the drug discovery process by enabling the rapid synthesis and purification of large libraries of compounds for high-throughput screening. researchgate.netnih.govresearchgate.net
Key future directions in this area include:
The development of fully automated, multi-step flow syntheses of this compound and its derivatives. nih.gov
The integration of real-time reaction monitoring and optimization using in-line analytical techniques.
The use of machine learning algorithms to predict optimal reaction conditions and guide the automated synthesis process.
Advanced Characterization Techniques for Dynamic Processes
A deeper understanding of the dynamic processes involved in the synthesis and biological interactions of this compound is crucial for rational drug design. Advanced characterization techniques are playing an increasingly important role in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. nih.gov In-situ NMR monitoring can provide real-time information about reaction kinetics and mechanisms, aiding in the optimization of synthetic routes.
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying reactions that involve radical intermediates, such as the HLF reaction. nih.gov By trapping and characterizing these transient species, researchers can gain valuable insights into the reaction mechanism.
Future challenges and opportunities in this area include:
The application of more advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), to study non-covalent interactions.
The use of computational modeling, such as quantum chemical calculations, to complement experimental data and provide a more detailed understanding of reaction thermodynamics and kinetics. nih.gov
The development of new analytical methods for the in-situ characterization of complex reaction mixtures.
Expanding Applications in Interdisciplinary Fields
The unique structural and chemical properties of this compound make it an attractive scaffold for a wide range of applications beyond traditional medicinal chemistry.
In medicinal chemistry , pyridinone derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. nih.gov The bicyclic lactam core of this compound can serve as a rigid scaffold to mimic peptide beta-turns, making it a valuable tool in the design of enzyme inhibitors and receptor ligands. For instance, bicyclic pyridyllactams have been investigated as potent and selective inhibitors of Activin receptor-like kinase 2 (ALK2), a key target in several rare diseases. nih.gov
In materials science , nitrogen-containing heterocyclic compounds are of interest for the development of new organic materials with tailored electronic and optical properties. mdpi.com The rigid bicyclic structure of this compound could be incorporated into polymers or other materials to control their morphology and properties.
Future interdisciplinary research could explore:
The development of this compound-based probes for chemical biology research.
The use of this scaffold in the design of new catalysts and ligands for organic synthesis.
The investigation of its potential applications in agrochemicals and veterinary medicine.
| Compound Name |
|---|
| This compound |
Q & A
Basic: What synthetic methodologies are most efficient for constructing the octahydro-6H-cyclopenta[c]pyridin-6-one scaffold?
Answer:
The scaffold can be synthesized via cascade aza-Piancatelli and [3+3]/[4+2] cycloaddition reactions under Pot, Atom, and Step Economy (PASE) principles. This method achieves high regio- and diastereo-selectivities (up to 95% yield) in a single reaction vessel, minimizing purification steps. Key conditions include:
- Catalyst : Brønsted acids (e.g., TFA) or Lewis acids (e.g., Sc(OTf)₃) .
- Solvent : Dichloroethane (DCE) at 80°C for 12–24 hours.
- Substrates : Furyl-tethered amines and cyclopropane derivatives.
Table 1 : Representative Yields and Selectivities
| Substrate Pair | Yield (%) | dr (diastereomeric ratio) |
|---|---|---|
| Furyl-amine A | 92 | 10:1 |
| Cyclopropane B | 85 | 8:1 |
Basic: How can researchers validate the stereochemical integrity of this compound derivatives?
Answer:
Use multivariate spectroscopic and computational analysis :
- NMR : Compare experimental H and C NMR data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set) .
- X-ray crystallography : Resolve absolute configurations for crystalline derivatives (e.g., PubChem CIDs 224513, 3082772) .
- Vibrational circular dichroism (VCD) : Confirm enantiopurity for non-crystalline samples .
Advanced: What strategies address low enantioselectivity in fluorinated derivatives of this compound?
Answer:
The fluoro-Pauson-Khand reaction enables enantioselective synthesis of fluorinated bicycles (5 steps, 45–75% yield):
- Chiral ligands : Use (R)-BINAP or Josiphos to induce asymmetry during cobalt-mediated cyclization .
- Fluorination : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor) at the α-position of ketones.
- Post-synthetic modifications : Hydrogenation or tert-butyl sulfonyl deprotection retains enantiopurity (dr > 20:1) .
Key Challenge : Competing racemization pathways in polar solvents. Mitigate by using low-temperature (0–4°C) aprotic solvents (e.g., THF) .
Advanced: How can conflicting spectroscopic data for bicyclic analogs be resolved?
Answer:
Contradictions often arise from conformational flexibility or solvent-induced shifts . Follow this protocol:
Dynamic NMR (DNMR) : Identify coalescence temperatures for interconverting conformers .
Solvent screening : Compare data in CDCl₃ vs. DMSO-d₶ to isolate solvent effects.
Computational modeling : Use molecular dynamics (MD) simulations to predict dominant conformers (e.g., Gaussian 16) .
Example : For 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 1428651-90-4), DNMR in D₂O revealed two chair-like conformers with ΔG‡ = 12.3 kcal/mol .
Advanced: What experimental designs optimize scalability of this compound synthesis?
Answer:
Scale-up requires balancing atom economy and catalyst recycling :
- Continuous flow reactors : Reduce reaction time from 24 hours to 2–4 hours via pressurized flow systems (10–20 bar) .
- Heterogeneous catalysis : Immobilize Sc(OTf)₃ on mesoporous silica (e.g., SBA-15) for ≥5 reuse cycles without yield loss.
- In-line purification : Couple reactors with simulated moving bed (SMB) chromatography to isolate products ≥98% purity .
Table 2 : Scalability Metrics
| Batch Size (g) | Purity (%) | Catalyst Efficiency (TON) |
|---|---|---|
| 1 | 95 | 1,200 |
| 10 | 93 | 1,150 |
| 100 | 90 | 1,000 |
Advanced: How are computational methods used to predict biological activity of derivatives?
Answer:
Molecular docking and QSAR guide target prioritization:
- Targets : Cyclopenta-fused alkaloid analogs show affinity for NMDA receptors (PDB: 7EKM) and monoamine oxidases (MAO-B) .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity predictions (ΔG ≤ -8 kcal/mol indicates high potential).
- ADMET profiling : Use SwissADME to predict bioavailability and toxicity (e.g., CNS permeability, CYP inhibition) .
Advanced: What statistical approaches are recommended for analyzing reaction optimization data?
Answer:
Employ Design of Experiments (DoE) and multivariate regression :
- Factors : Catalyst loading (5–15 mol%), temperature (60–100°C), solvent polarity (ε = 2–38).
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 12 mol% catalyst, 80°C, ε = 4.8) .
- ANOVA : Validate significance of factors (p < 0.05) using JMP or Minitab.
Note : For diastereoselectivity, apply Eyring-Polanyi analysis to correlate ΔΔG‡ with temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
